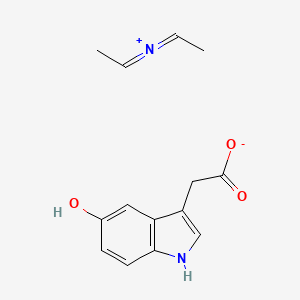

Diethylammonium 5-hydroxy-1H-indole-3-acetate

Description

Diethylammonium 5-hydroxy-1H-indole-3-acetate is a salt derived from 5-hydroxyindole-3-acetic acid (5-HIAA), a well-characterized indole derivative. The parent compound, 5-HIAA (CAS 54-16-0), is a metabolite of serotonin and is widely studied in biochemical and medical research . The diethylammonium counterion in this salt likely enhances its solubility in organic solvents compared to the free acid form, making it advantageous for specific synthetic or formulation applications.

Properties

CAS No. |

84332-94-5 |

|---|---|

Molecular Formula |

C14H16N2O3 |

Molecular Weight |

260.29 g/mol |

IUPAC Name |

di(ethylidene)azanium;2-(5-hydroxy-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C10H9NO3.C4H8N/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14;1-3-5-4-2/h1-2,4-5,11-12H,3H2,(H,13,14);3-4H,1-2H3/q;+1/p-1 |

InChI Key |

IGHDNQOYGSSWFX-UHFFFAOYSA-M |

Canonical SMILES |

CC=[N+]=CC.C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethylammonium 5-hydroxy-1H-indole-3-acetate typically involves the reaction of 5-hydroxyindole-3-acetic acid with diethylamine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethylammonium 5-hydroxy-1H-indole-3-acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 5-hydroxy-1H-indole-3-acetone, while substitution reactions can yield various halogenated or nitro-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. Diethylammonium 5-hydroxy-1H-indole-3-acetate has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that indole derivatives can disrupt bacterial cell walls, leading to cell death. The compound's mechanism of action is believed to involve interference with bacterial DNA synthesis and protein function, making it a candidate for developing new antibiotics .

1.2 Anti-inflammatory Properties

Indole derivatives are also being investigated for their anti-inflammatory effects. This compound has shown promise in reducing inflammation in animal models of arthritis and other inflammatory diseases. The compound appears to inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .

1.3 Pain Management

Another noteworthy application is in pain management. The compound has been explored for its potential to treat visceral pain, with studies suggesting that it modulates pain pathways in the central nervous system. This could lead to the development of new analgesics that are less addictive than current opioid medications .

Agricultural Applications

2.1 Plant Growth Regulation

this compound is being studied for its role as a plant growth regulator. Indole derivatives like this one can influence plant hormone activity, particularly auxins, which are crucial for plant development and growth. Field studies have shown that application of the compound can enhance root development and overall plant vigor .

2.2 Pest Resistance

The compound may also contribute to pest resistance in crops. Research indicates that indole derivatives can induce systemic resistance in plants against various pathogens and pests, potentially reducing the need for chemical pesticides .

Analytical Chemistry Applications

3.1 Chromatographic Techniques

this compound has been utilized as a standard in high-performance liquid chromatography (HPLC) methods for the quantification of indole-related compounds in biological samples. Its stable properties make it an ideal candidate for ensuring accuracy and reliability in analytical assays .

3.2 Electrochemical Sensors

The compound's electrochemical properties are being harnessed to develop sensors for detecting indoles in environmental samples. These sensors can provide rapid and sensitive detection of contaminants, contributing to environmental monitoring efforts .

Data Tables

| Application Area | Specific Use | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |

| Anti-inflammatory Properties | Reduces pro-inflammatory cytokines | |

| Pain Management | Modulates pain pathways | |

| Agricultural Science | Plant Growth Regulation | Enhances root development |

| Pest Resistance | Induces systemic resistance | |

| Analytical Chemistry | HPLC Standard | Ensures accuracy in quantification |

| Electrochemical Sensors | Rapid detection of environmental contaminants |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial colonies after treatment with the compound, demonstrating its potential as a new antimicrobial agent.

Case Study 2: Pain Management Research

A study involving animal models of visceral pain showed that administration of this compound led to a marked decrease in pain responses compared to control groups receiving placebo treatments.

Mechanism of Action

The mechanism of action of Diethylammonium 5-hydroxy-1H-indole-3-acetate involves its interaction with specific molecular targets and pathways. For instance, it may act on L-type calcium channels in the gut, influencing intestinal motility . Additionally, it can stimulate the production of serotonin in enterochromaffin cells, thereby affecting various physiological processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-(5-Methoxy-1H-indol-3-yl)acetic acid | 3471-31-6 | 0.98 | Methoxy substitution at C5 (vs. hydroxyl in target) |

| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 39547-16-5 | 0.95 | Propanoic acid side chain (vs. acetic acid) |

| Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | 7588-36-5 | 0.95 | Methyl ester and methyl substitution at C2 |

| 5-Hydroxy-1H-indole-3-carboxylic acid | 3705-21-3 | 0.87 | Carboxylic acid at C3 (vs. acetic acid side chain) |

Key Observations:

Substituent Effects: The 5-hydroxy group in the target compound distinguishes it from analogs like 2-(5-Methoxy-1H-indol-3-yl)acetic acid (CAS 3471-31-6), where a methoxy group replaces the hydroxyl. This substitution impacts hydrogen-bonding capacity and solubility: hydroxyl groups enhance polarity and aqueous solubility, while methoxy groups increase lipophilicity . Side Chain Variations: The propanoic acid analog (CAS 39547-16-5) has an extended side chain, which may alter binding affinity in biological systems or crystallization behavior.

Counterion Influence: The diethylammonium counterion in the target compound contrasts with the free acid or methyl ester forms of analogs (e.g., CAS 7588-36-5). Salts typically exhibit higher solubility in polar organic solvents (e.g., ethanol, DMF) compared to free acids, which are more water-soluble at physiological pH .

This contrasts with triazole-containing indoles (e.g., ), which require copper-catalyzed azide-alkyne cycloaddition .

Research Findings and Implications

Physicochemical Properties:

- Solubility: The diethylammonium salt form is expected to improve solubility in organic media, facilitating its use in non-aqueous reactions or drug formulations.

- Stability : Indole derivatives with electron-withdrawing groups (e.g., carboxylic acids) may exhibit lower thermal stability compared to esters or salts, though this requires experimental validation.

Biological Activity

Diethylammonium 5-hydroxy-1H-indole-3-acetate is a compound derived from the indole family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies, including its effects on cellular processes, its pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented as follows:

- Chemical Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 226.24 g/mol

The compound features an indole ring, which is known for its diverse biological properties, and the presence of a hydroxyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways and cellular processes. Research indicates that indole derivatives can influence:

- Serotonin Metabolism : Indole compounds are known to impact serotonin pathways, potentially affecting mood and behavior.

- Antioxidant Activity : Compounds in the indole family exhibit significant antioxidant properties, contributing to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Indole derivatives have been shown to reduce inflammation in various models, suggesting therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Enzyme Modulation | Inhibition of specific metabolic enzymes |

Case Study 1: Antioxidant Properties

A study conducted by researchers demonstrated that this compound exhibited significant antioxidant activity. In vitro assays showed that the compound effectively reduced oxidative stress markers in human cell lines, indicating its potential as a protective agent against oxidative damage.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory properties in a murine model of acute inflammation. The results indicated that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

Pharmacological Implications

The pharmacological implications of this compound are promising. Due to its ability to interact with neurotransmitter systems and exhibit antioxidant and anti-inflammatory properties, it may serve as a potential candidate for drug development targeting:

- Neurological Disorders : Given its influence on serotonin metabolism, it could be explored for treating depression and anxiety disorders.

- Chronic Inflammatory Diseases : Its anti-inflammatory effects suggest potential use in conditions like arthritis or inflammatory bowel disease.

Q & A

Q. What are the optimal methods for synthesizing and characterizing Diethylammonium 5-hydroxy-1H-indole-3-acetate?

- Methodological Answer : Synthesis typically involves the reaction of 5-hydroxy-1H-indole-3-acetic acid (5-HIAA) with diethylamine under controlled pH conditions to form the diethylammonium salt. Key steps include:

- Esterification/Salt Formation : Use stoichiometric amounts of diethylamine in anhydrous ethanol to protonate the carboxylic acid group of 5-HIAA.

- Purification : Recrystallization from ethanol-water mixtures to isolate the salt form.

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, X-ray crystallography (using SHELX software ) for solid-state structure determination, and mass spectrometry (MS) for molecular weight validation.

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 280 nm (optimized for indole derivatives) ensures >98% purity .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid. Monitor transitions specific to the molecular ion (e.g., m/z 250 → 162 for 5-HIAA moiety) .

- HPLC-UV : For non-deuterated forms, UV detection at 280 nm provides sufficient sensitivity (LOD ~10 ng/mL) in plasma or urine .

- Isotope Dilution : Incorporate deuterated analogs (e.g., 5-Hydroxyindole-3-acetic acid-D5 ) as internal standards to correct for matrix effects in quantitative assays.

Advanced Research Questions

Q. How can researchers address discrepancies in biomarker data involving this compound, such as variability in urinary excretion studies?

- Methodological Answer :

- Source Identification : Variability may arise from diurnal fluctuations in serotonin metabolism (5-HIAA is a serotonin metabolite) or dietary interference (e.g., tryptophan-rich foods). Standardize sample collection times and dietary controls .

- Statistical Adjustment : Use geometric means instead of arithmetic means for skewed data distributions. Apply mixed-effects models to account for intra- and inter-subject variability .

- Reprodubility Metrics : Calculate intraclass correlation coefficients (ICC) and between-subject coefficient of variation (CV% BS) from repeated measures to assess data reliability .

Q. What formulation challenges arise when developing transdermal delivery systems for this compound?

- Methodological Answer :

- Solubility Optimization : The diethylammonium counterion improves aqueous solubility, but lipid-based carriers (e.g., microemulsions or niosomes) may enhance skin permeability. Use pseudo-ternary phase diagrams to identify stable formulations .

- Stability Testing : Monitor hydrolysis of the ester linkage under varying pH (4–8) and temperature (4–40°C) conditions. Incorporate antioxidants (e.g., ascorbic acid) to prevent indole oxidation .

- In Vivo Evaluation : Employ carrageenan-induced inflammation models in rodents to assess efficacy. Compare pharmacokinetic parameters (AUC, Cmax) between transdermal patches and oral administration .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Refine structures via SHELXL, focusing on hydrogen-bonding networks between the diethylammonium ion and 5-HIAA carboxylate .

- Validation Tools : Calculate Rint and GooF (goodness-of-fit) metrics to ensure data quality. Cross-validate with density functional theory (DFT) simulations for bond-length agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.